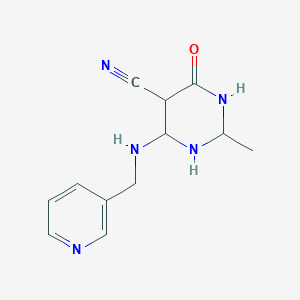
2-Methyl-3-Nitrophenylethyl-N,N-di-n-Propyl Ammonium Oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-Nitrophenylethyl-N,N-di-n-Propyl Ammonium Oxalate is a chemical compound with the molecular formula C17H26N2O6 and a molecular weight of 354.39814 g/mol . . This compound is used as an intermediate in the synthesis of various pharmaceuticals and has applications in scientific research.
Méthodes De Préparation
The synthesis of 2-Methyl-3-Nitrophenylethyl-N,N-di-n-Propyl Ammonium Oxalate involves several steps. One common synthetic route includes the nitration of 2-methylphenylethylamine to form 2-methyl-3-nitrophenylethylamine. This intermediate is then reacted with di-n-propylamine to form the desired ammonium salt. The final step involves the formation of the oxalate salt by reacting the ammonium compound with oxalic acid .
Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product.
Analyse Des Réactions Chimiques
2-Methyl-3-Nitrophenylethyl-N,N-di-n-Propyl Ammonium Oxalate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and electrophiles such as nitric acid and halogens. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Methyl-3-Nitrophenylethyl-N,N-di-n-Propyl Ammonium Oxalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-Nitrophenylethyl-N,N-di-n-Propyl Ammonium Oxalate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The compound may also act as a ligand, binding to specific receptors and modulating their activity .
Comparaison Avec Des Composés Similaires
2-Methyl-3-Nitrophenylethyl-N,N-di-n-Propyl Ammonium Oxalate can be compared with other similar compounds such as:
2-Methyl-3-Nitrophenylethylamine: This compound is an intermediate in the synthesis of the ammonium oxalate salt.
N,N-Di-n-Propylamine: This compound is used in the synthesis of the ammonium salt.
Oxalic Acid: This compound is used to form the oxalate salt.
The uniqueness of this compound lies in its specific structure and the presence of both nitro and ammonium groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C32H50N4O8 |
|---|---|
Poids moléculaire |
618.8 g/mol |
Nom IUPAC |
2-(2-methyl-3-nitrophenyl)ethyl-dipropylazanium;oxalate |
InChI |
InChI=1S/2C15H24N2O2.C2H2O4/c2*1-4-10-16(11-5-2)12-9-14-7-6-8-15(13(14)3)17(18)19;3-1(4)2(5)6/h2*6-8H,4-5,9-12H2,1-3H3;(H,3,4)(H,5,6) |
Clé InChI |
BEHZEMYXVOHZCW-UHFFFAOYSA-N |
SMILES canonique |
CCC[NH+](CCC)CCC1=C(C(=CC=C1)[N+](=O)[O-])C.CCC[NH+](CCC)CCC1=C(C(=CC=C1)[N+](=O)[O-])C.C(=O)(C(=O)[O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


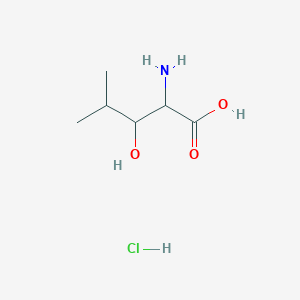
![S-(1-Methyl-2-phenyl-1H-benzo[b][1,4]diazepin-4-yl) ethanethioate](/img/structure/B14782838.png)
![(1S,4aR)-5-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B14782842.png)
![Calcium;2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B14782844.png)
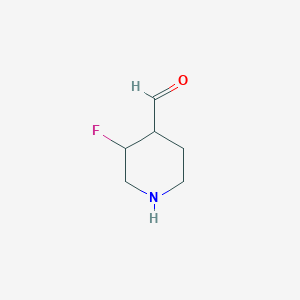
![(1S)-1-(hydroxymethyl)-3-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1H,2H,3H-benzo[e]indol-5-ol](/img/structure/B14782854.png)
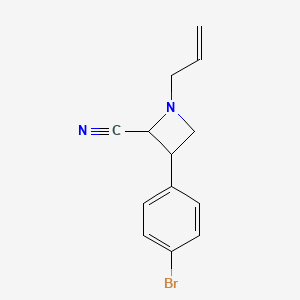
![2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride](/img/structure/B14782875.png)
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-2,3,4,5-tetrahydro-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B14782880.png)
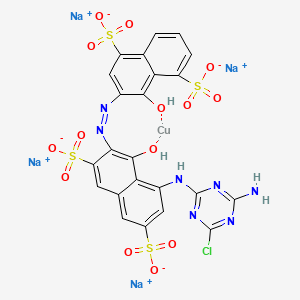
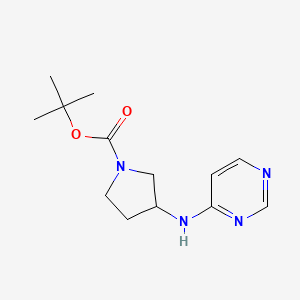
![(9R,10S,13S,17R)-17-(2-aminoacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14782904.png)
![tert-butyl N-[2-[4-(oxan-2-yloxy)phenyl]cyclopropyl]carbamate](/img/structure/B14782922.png)
